Methyl 2-({[2-(benzylsulfanyl)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate
Overview
Description
Methyl 2-({[2-(benzylthio)-5-chloro-4-pyrimidinyl]carbonyl}amino)benzoate is a complex organic compound that belongs to the class of benzoates This compound is characterized by its unique structure, which includes a benzylthio group, a chloro-pyrimidinyl moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[2-(benzylsulfanyl)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-aminobenzoic acid with benzyl chloride to form benzyl 2-aminobenzoate. This intermediate is then reacted with 2-(benzylthio)-5-chloro-4-pyrimidinecarboxylic acid chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[2-(benzylthio)-5-chloro-4-pyrimidinyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while nucleophilic substitution of the chloro group can result in various substituted pyrimidines.
Scientific Research Applications
Methyl 2-({[2-(benzylthio)-5-chloro-4-pyrimidinyl]carbonyl}amino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-({[2-(benzylsulfanyl)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The chloro-pyrimidinyl moiety can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-bromobenzoate: Similar in structure but with a bromine atom instead of the chloro-pyrimidinyl moiety.
Methyl 2-[(benzyloxy)carbonyl]amino]benzoate: Contains a benzyloxy group instead of the benzylthio group.
Methyl benzoate: A simpler ester without the additional functional groups.
Uniqueness
Methyl 2-({[2-(benzylthio)-5-chloro-4-pyrimidinyl]carbonyl}amino)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzylthio and chloro-pyrimidinyl moieties allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-[(2-benzylsulfanyl-5-chloropyrimidine-4-carbonyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S/c1-27-19(26)14-9-5-6-10-16(14)23-18(25)17-15(21)11-22-20(24-17)28-12-13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFGEMDCWBJZJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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